4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244519
InChI: InChI=1S/C10H17NOS/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3
SMILES:
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC16244519

Molecular Formula: C10H17NOS

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol -

Specification

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
IUPAC Name 4-(1-thiophen-2-ylethylamino)butan-2-ol
Standard InChI InChI=1S/C10H17NOS/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3
Standard InChI Key AOIXESTVHNKJGQ-UHFFFAOYSA-N
Canonical SMILES CC(CCNC(C)C1=CC=CS1)O

Introduction

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is a complex organic compound featuring a thiophene ring and an amino alcohol functional group. Its molecular structure includes a butanol backbone with an ethylamine substituent attached to the second carbon, and a thiophene moiety linked to the nitrogen atom of the amine. This unique combination enhances its potential reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry and related fields.

Synthesis and Reactions

The synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol typically involves complex organic reactions. Common reagents used in such reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reagents facilitate the formation of the compound by controlling the oxidation state and functional group transformations.

Potential Applications

This compound has potential applications in several fields, particularly in medicinal chemistry. Its unique structural features, including the thiophene ring and amino alcohol group, may influence its biological activity. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-olThiophene ring and amino alcoholEnhanced reactivity and biological activity
2-{[(3-Bromothiophen-2-yl)methyl]amino}butan-1-olBrominated thiophene, different carbon chainBromine substitution alters reactivity
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-olLonger carbon chain, similar amine structurePropanol backbone provides different steric effects
4-Amino-2-methylbutan-2-olLacks thiophene ring and bromine atomSimpler structure without aromatic characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator